N-(4-ethylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide N-(4-ethylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1031559-17-7
VCID: VC6638390
InChI: InChI=1S/C19H17N5O2/c1-2-13-7-9-14(10-8-13)21-18(25)12-23-19(26)24-16-6-4-3-5-15(16)20-11-17(24)22-23/h3-11H,2,12H2,1H3,(H,21,25)
SMILES: CCC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=CC3=N2
Molecular Formula: C19H17N5O2
Molecular Weight: 347.378

N-(4-ethylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

CAS No.: 1031559-17-7

Cat. No.: VC6638390

Molecular Formula: C19H17N5O2

Molecular Weight: 347.378

* For research use only. Not for human or veterinary use.

N-(4-ethylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide - 1031559-17-7

Specification

CAS No. 1031559-17-7
Molecular Formula C19H17N5O2
Molecular Weight 347.378
IUPAC Name N-(4-ethylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide
Standard InChI InChI=1S/C19H17N5O2/c1-2-13-7-9-14(10-8-13)21-18(25)12-23-19(26)24-16-6-4-3-5-15(16)20-11-17(24)22-23/h3-11H,2,12H2,1H3,(H,21,25)
Standard InChI Key OJISMRVHNQJNPL-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=CC3=N2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a triazolo[4,3-a]quinoxaline core fused with a 1,2,4-triazole ring. Key substituents include:

  • A 2-methylphenoxy group at position 4 of the quinoxaline ring.

  • An N-(4-ethylphenyl)acetamide moiety linked via a methylene bridge to the triazole nitrogen.

The IUPAC name, N-(4-ethylphenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,] triazolo[4,3-a]quinoxalin-2-yl]acetamide, reflects this arrangement . The presence of electron-withdrawing (carbonyl) and electron-donating (phenoxy) groups creates a polarizable system conducive to intermolecular interactions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC26H23N5O3\text{C}_{26}\text{H}_{23}\text{N}_5\text{O}_3
Molecular Weight453.5 g/mol
CAS Number1189457-14-4
IUPAC NameN-(4-ethylphenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,] triazolo[4,3-a]quinoxalin-2-yl]acetamide
SMILESCCC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(N32)OC5=CC=CC=C5C

Synthesis and Analytical Validation

Synthetic Pathways

The synthesis of N-(4-ethylphenyl)-2-(1-oxo-triazoloquinoxalinyl)acetamide likely follows a multi-step sequence common to triazoloquinoxaline derivatives:

  • Quinoxaline Precursor Preparation: Condensation of o-phenylenediamine with glyoxal yields the quinoxaline backbone.

  • Triazole Ring Formation: Cyclocondensation with hydrazine derivatives introduces the triazole moiety.

  • Substituent Introduction:

    • Nucleophilic aromatic substitution attaches the 2-methylphenoxy group.

    • Acetylation with N-(4-ethylphenyl)acetamide completes the structure.

Reaction optimization (e.g., temperature, catalyst use) is critical to minimizing byproducts like regioisomers or over-oxidized species.

Biological Activities and Mechanistic Insights

Hypothesized Targets

  • Kinase Inhibition: The planar triazoloquinoxaline core may intercalate into ATP-binding pockets of kinases.

  • DNA Interaction: Intercalation or groove-binding could impair DNA replication in rapidly dividing cells.

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